molecular formula C7H5NS B1489423 Phenyl-D5 isothiocyanate CAS No. 74881-77-9

Phenyl-D5 isothiocyanate

Cat. No.: B1489423
CAS No.: 74881-77-9
M. Wt: 140.22 g/mol
InChI Key: QKFJKGMPGYROCL-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl-D5 isothiocyanate is a stable isotope-labeled compound, specifically a deuterated version of phenyl isothiocyanate. It is characterized by the presence of five deuterium atoms, which replace the hydrogen atoms in the phenyl ring. This compound is used extensively in scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl-D5 isothiocyanate can be synthesized through the reaction of benzene with thiocyanate ions under specific conditions. The process typically involves the use of a deuterated solvent to ensure the incorporation of deuterium atoms into the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over reaction conditions to achieve high purity and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Phenyl-D5 isothiocyanate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Various nucleophiles can be used to substitute the isothiocyanate group.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form this compound derivatives.

  • Reduction: Reduction reactions can yield phenyl-D5 thiourea.

  • Substitution: Substitution reactions can produce a variety of substituted phenyl-D5 compounds.

Scientific Research Applications

Phenyl-D5 isothiocyanate is widely used in scientific research due to its unique properties. It is employed in:

  • Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: In the study of protein structure and function, as it can be used to label amino acids.

  • Medicine: In drug discovery and development, particularly in the synthesis of pharmaceuticals.

  • Industry: In the production of dyes, pigments, and other chemical products.

Mechanism of Action

Phenyl-D5 isothiocyanate is compared with other similar compounds such as phenyl isothiocyanate and phenyl isocyanate. While these compounds share structural similarities, this compound is unique due to its deuterated nature, which provides distinct advantages in research applications.

Comparison with Similar Compounds

  • Phenyl isothiocyanate

  • Phenyl isocyanate

  • Benzene isothiocyanate

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS/c9-6-8-7-4-2-1-3-5-7/h1-5H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFJKGMPGYROCL-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N=C=S)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyl-D5 isothiocyanate
Reactant of Route 2
Reactant of Route 2
Phenyl-D5 isothiocyanate
Reactant of Route 3
Reactant of Route 3
Phenyl-D5 isothiocyanate
Reactant of Route 4
Phenyl-D5 isothiocyanate
Reactant of Route 5
Reactant of Route 5
Phenyl-D5 isothiocyanate
Reactant of Route 6
Reactant of Route 6
Phenyl-D5 isothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.